Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical component in drugs ranging from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[3][4][5] This guide focuses on a specific, yet underexplored, derivative: 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine .
Section 1: Molecular Structure and Physicochemical Predictions
The foundational step in evaluating any novel compound is a thorough understanding of its structure and derived properties. The architecture of 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine combines a lipophilic cyclohexyl group, a planar aromatic pyrazole core, and a nucleophilic primary amine, suggesting a molecule with potential for both specific biological interactions and favorable pharmacokinetic properties.
Caption: 2D Structure of 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine.
Quantitative predictions, largely derived from computational models, provide a baseline for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.
| Property | Predicted Value | Source / Method |
| Molecular Formula | C₁₀H₁₇N₃ | - |
| Molecular Weight | 179.27 g/mol | - |
| Monoisotopic Mass | 179.14224 Da | PubChemLite[6] |
| XlogP | 2.0 | PubChemLite[6] |
| Hydrogen Bond Donors | 1 (Amine group) | ChemScene[7] |
| Hydrogen Bond Acceptors | 3 (2x Pyrazole N, 1x Amine N) | ChemScene[7] |
| Rotatable Bonds | 1 (Cyclohexyl-N bond) | ChemScene[7] |
| Predicted CCS ([M+H]⁺) | 141.1 Ų | PubChemLite[6] |
Section 2: Spectroscopic Characterization - A Predictive Analysis
For any novel compound, unambiguous structural confirmation is paramount. While experimental spectra are the gold standard, a predictive analysis based on established chemical shift and absorption frequency principles for the constituent functional groups provides a powerful tool for interpreting future experimental data.
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale and Commentary |
| ¹H NMR | Amine Protons (-NH₂) | δ 3.5 - 5.0 ppm (broad singlet) | The primary amine protons are expected to be a broad signal due to quadrupole broadening and exchange. The signal will disappear upon D₂O shake, confirming its identity.[8][9] |
| Pyrazole Proton (-CH=) | δ 7.0 - 7.5 ppm (singlet) | The single proton on the pyrazole ring (C5-H) is in an aromatic environment and will appear as a sharp singlet. | |
| Cyclohexyl Protons (-CH- and -CH₂-) | δ 1.2 - 4.0 ppm (multiplets) | The methine proton attached to the pyrazole nitrogen will be the most downfield (δ ~3.5-4.0). The remaining axial and equatorial protons will produce complex, overlapping multiplets in the aliphatic region. | |
| Methyl Protons (-CH₃) | δ 2.0 - 2.3 ppm (singlet) | The methyl group is attached to the sp²-hybridized carbon of the pyrazole ring, resulting in a downfield shift compared to a typical alkyl methyl group.[10] | |
| ¹³C NMR | Pyrazole Carbons | δ 100 - 155 ppm | Three distinct signals are expected. C3 (attached to the amine) and C5 will be the most downfield, while C4 (attached to the methyl group) will be further upfield. |
| Cyclohexyl Carbons | δ 25 - 60 ppm | The carbon directly attached to the nitrogen (C1') will be the most deshielded (~δ 55-60 ppm). The other five carbons will appear in the typical aliphatic range. | |
| Methyl Carbon | δ 10 - 15 ppm | A single upfield signal characteristic of a methyl group attached to an aromatic ring. | |
| IR Spectroscopy | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ (two sharp bands) | Primary amines characteristically show two bands in this region corresponding to symmetric and asymmetric stretching modes, which distinguishes them from secondary amines (one band) and alcohols (broad band).[8][9] |
| C-H Stretch (Aliphatic/Aromatic) | 2850 - 3000 cm⁻¹ (strong); ~3100 cm⁻¹ (weak) | Strong absorptions from the cyclohexyl and methyl C-H bonds will be prominent. A weaker C-H stretch from the pyrazole ring proton is also expected. | |
| C=N / C=C Stretch (Ring) | 1500 - 1650 cm⁻¹ | Stretching vibrations from the pyrazole ring bonds. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 179.14 | The molecular ion peak should be clearly visible. |
| [M+H]⁺ | m/z = 180.15 | Expected under ESI+ conditions. | |
| Key Fragments | Fragmentation of the cyclohexyl ring; loss of NH₂. | The most likely fragmentation pathway is the cleavage of the cyclohexyl ring, leading to a series of characteristic losses. |
Section 3: Synthesis and Purification Strategies
The synthesis of 3-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and reliable method involves the condensation of a hydrazine derivative with a β-functionalized nitrile, typically a β-ketonitrile or an α,β-unsaturated nitrile.[11][12]
Proposed Synthetic Route
The most logical approach to 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine is the reaction between cyclohexylhydrazine and 2-cyano-1-butanone (or its enol ether equivalent). This one-pot reaction is efficient and benefits from readily available starting materials.
Caption: Proposed one-pot synthesis workflow.
Experimental Protocol: Synthesis
Objective: To synthesize 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine.
Materials:
-
Cyclohexylhydrazine hydrochloride
-
2-Cyano-1-butanone
-
Sodium acetate (NaOAc)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrazine Free-Basing (Optional but Recommended): In a round-bottom flask, dissolve cyclohexylhydrazine hydrochloride (1.0 eq) in water. Add an equivalent amount of a strong base like NaOH and extract the free cyclohexylhydrazine into diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Caution: Hydrazines are toxic.
-
Reaction Setup: To a solution of cyclohexylhydrazine (1.0 eq) in absolute ethanol (5-10 mL per mmol), add 2-cyano-1-butanone (1.1 eq).
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops). Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Experimental Protocol: Purification
The crude product will likely contain unreacted starting materials and side products. Purification via column chromatography is recommended.
-
Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like hexane.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30-50%). The polarity of the product, with its amine group, suggests it will elute at a higher solvent polarity than the starting materials.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine, likely as an oil or a low-melting solid.
Section 4: Chemical Reactivity and Potential Derivatization
The reactivity of 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine is dominated by the nucleophilic character of the exocyclic amino group (-NH₂) and, to a lesser extent, the N2 nitrogen of the pyrazole ring.[1] This dual reactivity makes it an excellent scaffold for building chemical libraries.
Caption: Key sites of nucleophilic reactivity.
-
Reactions at the Amino Group: The primary amine is the most reactive site for electrophiles.
-
Acylation: Reacts readily with acyl chlorides or anhydrides to form stable amides. This is a common strategy in drug design to introduce new functional groups.
-
Sulfonylation: Forms sulfonamides upon reaction with sulfonyl chlorides.
-
Reductive Amination: Can be used as the amine component in reductive amination with aldehydes or ketones to form secondary amines.
-
-
Reactions at the Pyrazole Ring: The N2 nitrogen atom possesses a lone pair of electrons and can act as a nucleophile, though it is generally less reactive than the exocyclic amine. Alkylation at this position is possible under more forcing conditions.
This reactivity profile positions the molecule as a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[13][14]
Section 5: Biological Profile and Toxicological Considerations
Predicted Biological Activity
Given the prevalence of the substituted pyrazole motif in pharmaceuticals, we can hypothesize several potential biological activities for 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine:
-
Kinase Inhibition: Many kinase inhibitors feature a substituted aminopyrazole core that serves as a hinge-binding motif in the ATP pocket of kinases.
-
Anti-inflammatory Activity: The pyrazole core is central to COX-2 inhibitors. While this specific molecule lacks the classic diaryl substitution pattern, anti-inflammatory potential cannot be ruled out.[5]
-
Antimicrobial/Antifungal Properties: Azole heterocycles are well-known for their antimicrobial activities.[15]
-
CNS Activity: Some pyrazole derivatives have been investigated for their effects on the central nervous system, including as synthetic cannabinoids or MAO inhibitors.[5][13][16]
These are hypotheses that require empirical validation through biological screening.
Safety and Handling Protocol
While a specific Safety Data Sheet (SDS) for this compound is unavailable, data from analogous aminopyrazoles and hydrazines should be used to establish a conservative handling protocol.[17][18][19][20][21]
Potential Hazards:
-
Eye Damage/Irritation: Causes serious eye irritation.[20][21]
-
Respiratory Irritation: May cause respiratory irritation.[21][22]
Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents. Recommended storage temperature is 2-8°C.[23][24]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-cyclohexyl-4-methyl-1H-pyrazol-3-amine represents a molecule of significant potential for researchers in drug discovery and materials science. This guide provides a comprehensive framework based on predictive analysis and established chemical principles. We have outlined its likely physicochemical properties, provided a predictive guide to its spectroscopic signatures, detailed a robust and practical synthetic and purification protocol, and explored its chemical reactivity. By grounding these predictions in the extensive literature of the pyrazole class, this document equips scientists with the necessary insights to confidently synthesize, characterize, and explore the applications of this promising chemical entity.
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